molecular formula C23H25N3O3 B11014164 N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11014164
M. Wt: 391.5 g/mol
InChI Key: RJKDENNCPQFUOF-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylamino group, a methylbutyl side chain, and an isoquinoline core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Acetylamino Group: This step involves acetylation of an amino group using acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Methylbutyl Side Chain: This can be done through alkylation reactions, where the isoquinoline core is treated with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the isoquinoline core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonates

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(acetylamino)phenyl)-3-nitrobenzamide
  • N-(3-(acetylamino)phenyl)-4-chloro-3-nitrobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-15(2)11-12-26-14-21(19-9-4-5-10-20(19)23(26)29)22(28)25-18-8-6-7-17(13-18)24-16(3)27/h4-10,13-15H,11-12H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

RJKDENNCPQFUOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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